molecular formula C10H8BrF4NO B6310824 4-Amino-3-(2-bromo-1,1,2,2-tetrafluoroethyl)acetophenone CAS No. 2088945-42-8

4-Amino-3-(2-bromo-1,1,2,2-tetrafluoroethyl)acetophenone

Cat. No. B6310824
CAS RN: 2088945-42-8
M. Wt: 314.07 g/mol
InChI Key: GWCYXLXAEOPAIE-UHFFFAOYSA-N
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Description

4-Amino-3-(2-bromo-1,1,2,2-tetrafluoroethyl)acetophenone, also known as 4-Amino-3-BFAP, is a compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It is a derivative of acetophenone and has been used in the synthesis of various compounds, including pharmaceuticals, insecticides, and dyes. In addition, 4-Amino-3-BFAP has been studied for its potential use in the treatment of certain diseases, including cancer and Alzheimer’s.

Scientific Research Applications

4-Amino-3-(2-bromo-1,1,2,2-tetrafluoroethyl)acetophenoneAP has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. In chemistry, it has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, insecticides, and dyes. In biochemistry, it has been studied for its potential use in the treatment of certain diseases, including cancer and Alzheimer’s. In pharmacology, it has been studied for its potential use as an anticonvulsant.

Mechanism of Action

The exact mechanism of action of 4-Amino-3-(2-bromo-1,1,2,2-tetrafluoroethyl)acetophenoneAP is not yet fully understood. However, it is believed to act as an inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. In addition, it is believed to act as an agonist of the 5-HT1A receptor, a serotonin receptor that is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Amino-3-(2-bromo-1,1,2,2-tetrafluoroethyl)acetophenoneAP have been studied in both animals and humans. In animals, it has been shown to have anticonvulsant and anxiolytic effects. In humans, it has been shown to have antidepressant and antianxiety effects, as well as an ability to reduce the symptoms of Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Amino-3-(2-bromo-1,1,2,2-tetrafluoroethyl)acetophenoneAP in laboratory experiments include its low cost and availability, its stability in solution, and its ability to be easily synthesized. The main limitation of using 4-Amino-3-(2-bromo-1,1,2,2-tetrafluoroethyl)acetophenoneAP in laboratory experiments is its potential toxicity, which can be mitigated by using low concentrations and short exposure times.

Future Directions

Future research on 4-Amino-3-(2-bromo-1,1,2,2-tetrafluoroethyl)acetophenoneAP should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In particular, further research should be conducted to explore its potential use in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and Parkinson’s disease. In addition, further research should be conducted to explore its potential use as an insecticide, as well as its potential applications in the field of materials science.

Synthesis Methods

The synthesis of 4-Amino-3-(2-bromo-1,1,2,2-tetrafluoroethyl)acetophenoneAP has been studied extensively in the literature. The most commonly used method involves the reaction of acetophenone with bromotetrafluoroethane in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent, such as methanol or ethanol, at a temperature of around 80-90°C. The reaction produces 4-Amino-3-(2-bromo-1,1,2,2-tetrafluoroethyl)acetophenoneAP in a yield of approximately 80-90%.

properties

IUPAC Name

1-[4-amino-3-(2-bromo-1,1,2,2-tetrafluoroethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF4NO/c1-5(17)6-2-3-8(16)7(4-6)9(12,13)10(11,14)15/h2-4H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCYXLXAEOPAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)C(C(F)(F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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